2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
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Overview
Description
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a fluorophenyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Incorporation of Fluorophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid .
- 2-(5-nitro-1H-benzimidazol-2-yl) phenol .
- 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole .
Uniqueness
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is unique due to its combination of a benzimidazole core, a piperazine ring, and a fluorophenyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H21FN4OS |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H21FN4OS/c21-15-5-7-16(8-6-15)24-9-11-25(12-10-24)20(26)14-27-13-19-22-17-3-1-2-4-18(17)23-19/h1-8H,9-14H2,(H,22,23) |
InChI Key |
HKRSQINTDQRCSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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